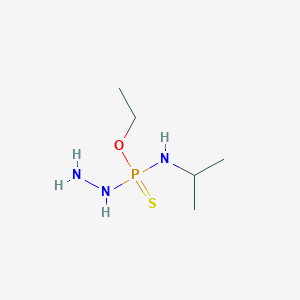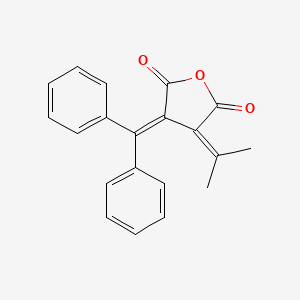
3-(Diphenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diphenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione is an organic compound that belongs to the class of oxolane-2,5-diones. This compound is characterized by the presence of two distinct substituents: a diphenylmethylidene group and a propan-2-ylidene group. These substituents are attached to the oxolane-2,5-dione ring, which is a five-membered lactone ring with two carbonyl groups at the 2 and 5 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione typically involves the condensation of benzaldehyde derivatives with isobutyraldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate aldol product, which undergoes cyclization to form the oxolane-2,5-dione ring. The reaction conditions often include:
Base Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
3-(Diphenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the substituents on the oxolane ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Nucleophiles such as amines or thiols in the presence of a base catalyst
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Substituted oxolane derivatives
科学的研究の応用
3-(Diphenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Diphenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs and affecting DNA replication and transcription.
類似化合物との比較
Similar Compounds
- 3-(Phenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione
- 3-(Diphenylmethylidene)-4-(methylidene)oxolane-2,5-dione
- 3-(Diphenylmethylidene)-4-(ethylidene)oxolane-2,5-dione
Uniqueness
3-(Diphenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione is unique due to the presence of both diphenylmethylidene and propan-2-ylidene groups, which confer distinct chemical and physical properties
特性
CAS番号 |
53389-48-3 |
|---|---|
分子式 |
C20H16O3 |
分子量 |
304.3 g/mol |
IUPAC名 |
3-benzhydrylidene-4-propan-2-ylideneoxolane-2,5-dione |
InChI |
InChI=1S/C20H16O3/c1-13(2)16-18(20(22)23-19(16)21)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1-2H3 |
InChIキー |
NQDSPYGDFNPNHT-UHFFFAOYSA-N |
正規SMILES |
CC(=C1C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



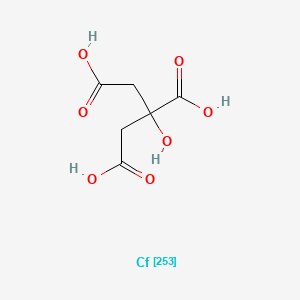

![N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14635654.png)
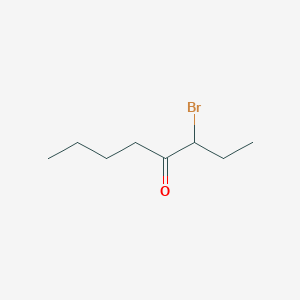
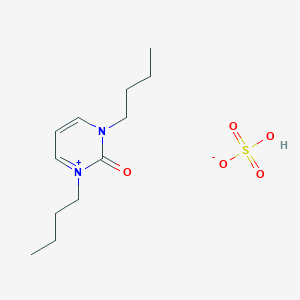
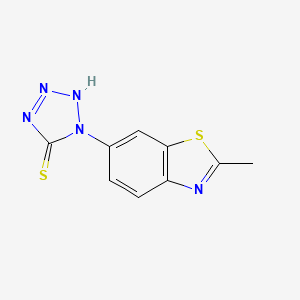
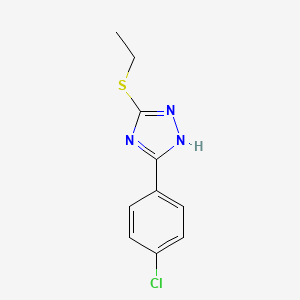
![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)

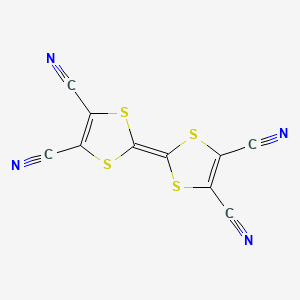
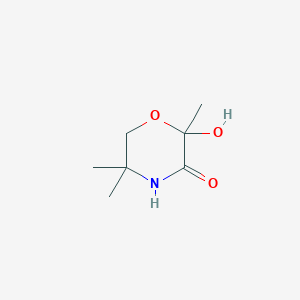
![2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14635719.png)
